molecular formula C16H10O4 B15064767 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid CAS No. 7622-78-8

4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B15064767
CAS No.: 7622-78-8
M. Wt: 266.25 g/mol
InChI Key: QFWLLPSGSRVCSU-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which has been used to synthesize various chromene derivatives . Another approach involves the McMurry coupling reaction, where titanium and zinc are used as mediators to couple 4-oxo-4H-chromene-2-carbaldehydes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be converted to acyl chlorides using reagents like POCl3 in DMF .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include acyl chlorides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid stands out due to its unique combination of a phenyl group and a carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-oxo-3-phenylchromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-14-11-8-4-5-9-12(11)20-15(16(18)19)13(14)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLLPSGSRVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481998
Record name 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7622-78-8
Record name 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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